molecular formula C17H22N2O4 B558200 Boc-trp-ome CAS No. 33900-28-6

Boc-trp-ome

Cat. No. B558200
CAS RN: 33900-28-6
M. Wt: 318,36 g/mole
InChI Key: QXLOVPXUZAOKBL-AWEZNQCLSA-N
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Description

Boc-Trp-OMe, also known as N-Boc-L-tryptophan methyl ester, is a useful reagent for the preparation of trifluoroalkyl amines . It has a molecular formula of C17H22N2O4 .


Synthesis Analysis

The synthesis of Boc-Trp-OMe involves various methods. One approach is through the late-stage maleimidation on C(7)-H tryptophan . This method enables the synthesis of both stapled and labelled peptides and is applicable to both solution and solid-phase synthesis .


Molecular Structure Analysis

Boc-Trp-OMe has a molecular weight of 318.37 . It contains a total of 46 bonds, including 24 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Chemical Reactions Analysis

Boc-Trp-OMe is used in various chemical reactions. For instance, it is used in the preparation of trifluoroalkyl amines . It is also used in the synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan .


Physical And Chemical Properties Analysis

Boc-Trp-OMe has a melting point of 139-140 °C and a predicted boiling point of 505.7±45.0 °C . It has a predicted density of 1.194±0.06 g/cm3 . It is an off-white powder .

Scientific Research Applications

Summary of Application

Boc-trp-ome is utilized in the formation of self-assembled dipeptide-based fluorescent nanoparticles. These nanoparticles are designed for cellular imaging probes and targeted drug delivery chaperones .

Methods of Application

The method involves the self-assembly of Boc protected tyrosine–tryptophan dipeptide-based nanoparticles (DPNPs). The structure is rigidified by Zn(II), which shifts the peptide’s intrinsic fluorescent properties from the ultraviolet to the visible range .

Results

The DPNPs are photostable, biocompatible, and have visible fluorescence signals that allow for real-time monitoring of their entry into cells. They can encapsulate the chemotherapeutic drug doxorubicin (Dox) and facilitate intracellular drug delivery, resulting in cancer cell killing actions comparable to the unencapsulated drug .

Application in Peptide Modification for Drug Discovery

Summary of Application

Boc-trp-ome is applied in the C-H olefination of tryptophan residues in peptides. This modification is crucial for drug discovery and biomedicine, allowing for the creation of peptide conjugates .

Methods of Application

The modification process is successful for Trp residues at any position in the peptide, with broad scope in the styrene coupling partner. It offers opportunities for conjugating peptides with other biomolecules .

Results: The C-H olefination has been successfully applied to model tripeptides, with the Trp residue at various positions, yielding modified peptides with isolated yields of 47-69% .

Application in Synthesis of Trifluoroalkyl Amines

Results

Application in Chemical Synthesis

Results

Application in Fluorophore Conjugation for Biological Imaging

Results

Application in Targeted Drug Delivery Systems

Results

Application in Proteomics and Peptide Research

Results

Application in Material Science for Biomaterial Development

Results

Application in Molecular Biology for Gene Delivery

Results

Application in Analytical Chemistry for Chromatography

Results

Application in Chemical Biology for Enzyme Inhibition Studies

Results

Application in Environmental Science for Bioremediation

Results

Application in Click Chemistry for Peptide Modification

Methods of Application: The process involves a rhodium(III)-catalyzed reaction that exhibits excellent regioselectivity and functional group tolerance, enabling the efficient cyclization of peptides .

Results: The cyclic peptides produced through this method show higher bioactivity compared to their linear counterparts, and the Trp-substituted maleimide demonstrates potential as a click functional group for further applications in chemical biology and medicinal chemistry .

Application in Ionic Liquid Formation for Peptide Synthesis

Methods of Application: The Boc-AAILs are synthesized by neutralizing imidazolium hydroxide with Boc-protected amino acids, and they serve as starting materials in dipeptide synthesis using common coupling reagents .

Results: The use of a distinctive coupling reagent enhances amide formation without the addition of base, yielding dipeptides in satisfactory yields within 15 minutes .

Application in Mechanochemistry for Organic Synthesis

Methods of Application: The application includes the peptide coupling of activated esters like Boc–Trp–OSuc with other compounds, facilitated by liquid-assisted grinding agents for efficient flow through the system .

Results: This method optimizes the synthesis process, providing a solvent-free or highly solvent-minimized reaction system, which is crucial for sustainable organic synthesis .

Safety And Hazards

Boc-Trp-OMe is classified under GHS07. It has hazard statements H302-H315-H319-H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Boc-Trp-OMe has potential applications in the pharmaceutical industry. It can be used in the synthesis of cyclic peptides, which have attracted tremendous attention due to their excellent cell penetrability, stability, thermostability, and drug-like properties . The Trp-substituted maleimide displays excellent reactivity toward Michael addition, indicating its potential as a click functional group for applications in chemical biology and medicinal chemistry .

properties

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLOVPXUZAOKBL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427380
Record name BOC-TRP-OME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-trp-ome

CAS RN

33900-28-6
Record name BOC-TRP-OME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
T Kim, HS Kim, YT Han - Tetrahedron Letters, 2023 - Elsevier
… assembly of commercially available building blocks such as Boc-Trp-OMe (4), benzaldehyde, and … available Boc-Trp-OMe (4) by the anionic addition of dimethyl methylphosphonate. …
Number of citations: 0 www.sciencedirect.com
A Kuttan, S Nowshudin, MNA Rao - Tetrahedron letters, 2004 - Elsevier
Reaction of N-Boc amino acids with ceric ammonium nitrate in an alcohol as the solvent at room temperature resulted in the esterification of N-Boc amino acids with Boc group retention. …
Number of citations: 36 www.sciencedirect.com
AN Sabirov, VV Samukov, PI Pozdnyakov… - Peptides for the New …, 2002 - Springer
… All of our attempts to prepare Boc-Trp(Nbs)-OMe by the usual ways from Boc-Trp-OMe and 4-… Boc-Trp(Nbs)-OMe was prepared in a moderate yield from BocTrp-OMe by sulfonylation …
Number of citations: 3 link.springer.com
AN Sabirov, VV Samukov… - Peptides for the New …, 2000 - books.google.com
… All of our attempts to prepare Boc-Trp (Nbs)-OMe by the usual ways from Boc-Trp-OMe and 4-… Boc-Trp (Nbs)-OMe was prepared in a moderate yield from BocTrp-OMe by sulfonylation …
Number of citations: 0 books.google.com
HLS Maia, LS Monteiro… - European Journal of …, 2001 - Wiley Online Library
… H-Trp-OMe·HCl (5 mmol) for Boc-Trp-OMe and treating it with 2 equiv. of benzoyl chloride to … The organic layer was dried with MgSO 4 and concentrated to dryness to give Boc-Trp-OMe …
S Calvet, JL Torres, P Clapës - Biocatalysis and Biotransformation, 1996 - Taylor & Francis
… The coupling between Ac-Trp-OMe or Boc-Trp-OCam and H-Met-NH, resulted in quantitative yields, whereas Boc-Trp-OMe gave only a 50% yield of Boc-Trp-Met-NH,. In all cases, the …
Number of citations: 21 www.tandfonline.com
JM Saya, EDH van Wordragen… - European Journal of …, 2019 - Wiley Online Library
… However, since we had shown that Boc-Trp-OMe was well tolerated in the allylation reaction, we anticipated that Boc-Pro-Trp-OMe (14) would be a suitable substrate for prenylation …
Y Kiso, M Inai, K Kitagawa, T Akita - Chemistry Letters, 1983 - journal.csj.jp
The 2,2,2-trichloroethoxycarbonyl (Troc) group attached at the N in function of tryptophan by acylation with Troc-Cl in the presence of a catalytic amount of tetra-n-butylammonium …
Number of citations: 11 www.journal.csj.jp
K Uchida, N Enomoto, K Itakura, S Kawakishi - Archives of biochemistry …, 1990 - Elsevier
… methyl ester (Boc-Trp OMe) according to the method of Nakagawa et al. (27). Boc-Trp-OMe was prepared from the methylation of Nt-hutoxycarbonyl-J.-… 95:5), giving a total Boc-Trp-OMe …
Number of citations: 25 www.sciencedirect.com
S Krajcovicova, DR Spring - Angewandte Chemie International …, 2023 - Wiley Online Library
… For this FmocTrp(Boc)-OH 1 and Boc-Trp-OMe 2 were used as model substrates. First, both amino acids were subjected to reaction with glyoxylic acid 3 and 4-methoxyphenyl boronic …
Number of citations: 9 onlinelibrary.wiley.com

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